4-(3-Methylpyridin-2-YL)butan-1-amine
Overview
Description
4-(3-Methylpyridin-2-YL)butan-1-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, characterized by a butylamine chain attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyridin-2-YL)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylamine hydrochloride with 2,3-dimethylpyridine . This reaction typically requires a base such as sodium hydroxide to facilitate the substitution process.
Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids in the presence of a palladium catalyst . This method is efficient and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyridin-2-YL)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Methylpyridin-2-YL)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methylpyridin-2-YL)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinebutanamine, 3-methyl
- 4-(3-Methyl-2-pyridyl) butylamine
- 4-(3-Methylpyridyl)butylamine
Uniqueness
4-(3-Methylpyridin-2-YL)butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-methylpyridin-2-yl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9-5-4-8-12-10(9)6-2-3-7-11/h4-5,8H,2-3,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPGNUGIEAUJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603416 | |
Record name | 4-(3-Methylpyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88596-90-1 | |
Record name | 4-(3-Methylpyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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